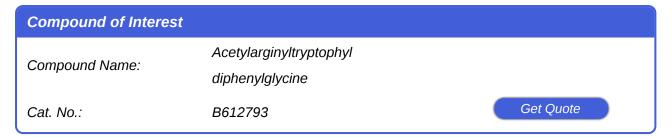


InChI key for Acetylarginyltryptophyl diphenylglycine

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An In-Depth Technical Guide to Acetylarginyltryptophyl Diphenylglycine

Core Substance Identification

InChI Key: HKKVMNZTZSUQBC-KRCBVYEFSA-N[1][2][3]

Acetylarginyltryptophyl diphenylglycine is a synthetic tetrapeptide with notable applications in the field of dermatology and cosmetology for its anti-aging properties.[4] This guide provides a technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its efficacy.

Physicochemical and Biological Properties

The fundamental properties of **Acetylarginyltryptophyl diphenylglycine** are summarized in the table below. This data is essential for formulation development and for understanding its biological activity.



Property	Value	Source
Molecular Formula	C35H40N8O6	[1][2][4]
Molecular Weight	668.74 g/mol	[1][2]
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-acetamido-5- (diaminomethylideneamino)pe ntanoyl]amino]-3-(1H-indol-3- yl)propanoyl]amino]-2- phenylacetyl]amino]-2- phenylacetic acid	[2]
CAS Number	1334583-93-5	[1][3][4]
Synonyms	Relistase™, Acetyl Dipeptide- 13 Diphenylglycine	[3]
Primary Function	Anti-aging, Skin firming	[5]

Mechanism of Action

Acetylarginyltryptophyl diphenylglycine primarily functions by modulating the integrity of the extracellular matrix (ECM) in the skin. Its anti-aging effects are attributed to a dual mechanism:

- Inhibition of Elastase: This tetrapeptide is designed to inhibit the activity of elastase, a key
 enzyme responsible for the degradation of elastin.[2][5] Elastin is a critical protein that
 imparts elasticity and resilience to the skin. By preventing its breakdown, the peptide helps to
 maintain skin firmness and reduce sagging.[5]
- Stimulation of Type I Collagen Synthesis: The peptide has been reported to stimulate the synthesis of type I collagen, the most abundant collagen in the skin, which provides structural support.[2] With age, the synthesis of collagen I decreases, leading to the formation of wrinkles and loss of skin tightness.

Quantitative Efficacy Data



An in-vivo study conducted by the manufacturer on a proprietary formulation containing 4% of a solution of **Acetylarginyltryptophyl diphenylglycine** (Relistase™) demonstrated a significant improvement in skin biomechanical properties over a period of 8 weeks in mature women (average age of 49). The key findings are summarized below.

Parameter	Improvement
Skin Elasticity	14%
Skin Tightness	15.6%

Experimental Protocols

Detailed experimental protocols for the efficacy testing of **Acetylarginyltryptophyl diphenylglycine** are not publicly available. However, based on standard methodologies in dermatological research, the following protocols would be appropriate for substantiating its claimed biological activities.

In-vitro Elastase Inhibition Assay

This assay is designed to quantify the inhibitory effect of **Acetylarginyltryptophyl diphenylglycine** on elastase activity.

- Principle: A fluorogenic or chromogenic substrate of elastase is used. In the presence of active elastase, the substrate is cleaved, releasing a fluorescent or colored product that can be quantified. An inhibitor will reduce the rate of this reaction.
- Methodology:
 - Porcine pancreatic elastase or human neutrophil elastase is incubated with various concentrations of **Acetylarginyltryptophyl diphenylglycine** in a suitable buffer (e.g., Tris-HCl, pH 8.0).
 - After a pre-incubation period, the substrate (e.g., N-Succinyl-Ala-Ala-Ala-P-nitroanilide for colorimetric assays or EnzChek® Elastase Assay Kit for fluorometric assays) is added to initiate the reaction.



- The change in absorbance or fluorescence is monitored over time using a microplate reader.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the peptide. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

In-vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts

This cell-based assay measures the ability of the peptide to stimulate the production of type I collagen in skin cells.

- Principle: Human dermal fibroblasts, the primary cells responsible for collagen production in the skin, are treated with the peptide. The amount of newly synthesized collagen is then quantified.
- · Methodology:
 - Human dermal fibroblasts are cultured in a suitable medium.
 - The cells are then treated with different concentrations of Acetylarginyltryptophyl diphenylglycine for a specified period (e.g., 48-72 hours).
 - The amount of type I collagen secreted into the culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for human procollagen I.
 - Alternatively, total collagen can be assessed by staining the cell layer with a collagenspecific dye like Sirius Red, followed by elution and spectrophotometric quantification.

In-vivo Measurement of Skin Elasticity and Firmness

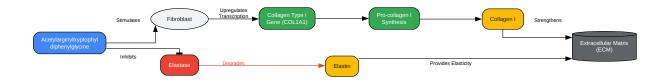
This protocol describes a non-invasive method to assess the effects of a topical formulation containing **Acetylarginyltryptophyl diphenylglycine** on human skin.



- Principle: A Cutometer is a device that measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into a probe and then measuring its ability to return to its original position.
- Methodology:
 - A clinical study is conducted with a panel of volunteers meeting specific criteria (e.g., age, skin type).
 - A formulation containing a defined concentration of Acetylarginyltryptophyl
 diphenylglycine and a placebo formulation are applied to designated areas of the skin
 (e.g., the forearm or face) twice daily for a set period (e.g., 8 weeks).
 - Measurements are taken at baseline and at regular intervals throughout the study using a Cutometer.
 - Key parameters such as R0 (firmness), R2 (gross elasticity), and R5 (net elasticity) are recorded and statistically analyzed to determine the significance of any improvements.

Signaling Pathway and Workflow Diagrams Hypothesized Signaling Pathway for Acetylarginyltryptophyl diphenylglycine

The precise signaling pathways activated by **Acetylarginyltryptophyl diphenylglycine** have not been fully elucidated in publicly available literature. However, based on its known functions of inhibiting elastase and promoting collagen synthesis, a plausible signaling pathway can be hypothesized. The peptide likely acts as a signaling molecule, interacting with cell surface receptors on fibroblasts to trigger intracellular cascades that lead to the observed effects.





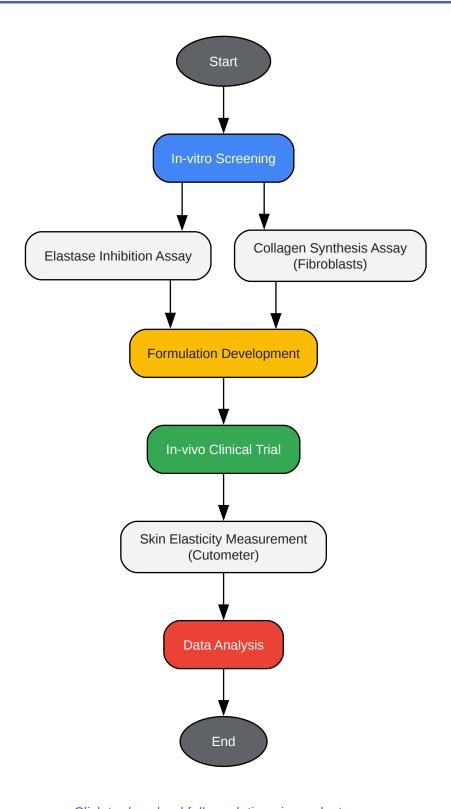
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Caption: Hypothesized mechanism of action for Acetylarginyltryptophyl diphenylglycine.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of **Acetylarginyltryptophyl diphenylglycine**, from initial in-vitro screening to in-vivo clinical validation.





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Caption: Workflow for efficacy testing of Acetylarginyltryptophyl diphenylglycine.



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